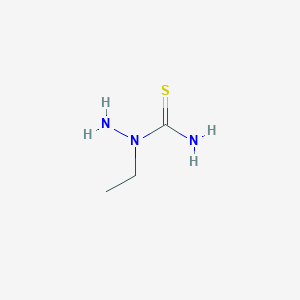
1-Ethylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylhydrazinecarbothioamide is an organic compound with the molecular formula C₃H₉N₃S. It is a derivative of hydrazinecarbothioamide, characterized by the presence of an ethyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1-ethylhydrazinecarbothioamide typically involves the reaction of ethylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization or distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
1-Ethylhydrazinecarbothioamide can be compared to other hydrazinecarbothioamide derivatives, such as:
Hydrazinecarbothioamide: The parent compound, lacking the ethyl group, has similar chemical properties but may exhibit different biological activities.
N-Methylhydrazinecarbothioamide: This derivative has a methyl group instead of an ethyl group, which can influence its reactivity and biological effects.
N-Phenylhydrazinecarbothioamide: The presence of a phenyl group can significantly alter the compound’s properties, making it more hydrophobic and potentially more active in certain biological assays.
The uniqueness of 1-ethylhydrazinecarbothioamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-Ethylhydrazine-1-carbothioamide (CAS No. 21149-57-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine moiety and a carbothioamide functional group. Its molecular formula is C4H10N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits notable anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, primarily through the following mechanisms:
- Inhibition of Cell Proliferation: It disrupts the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis: The compound activates intrinsic apoptotic pathways, leading to programmed cell death.
Additionally, derivatives of this compound have demonstrated antimicrobial properties against a range of pathogens, suggesting a broad spectrum of biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminobenzoyl-N-ethylhydrazine-1-carbothioamide | Contains an amino group on a benzoyl moiety | Exhibits enhanced biological activity due to aromaticity |
| Methylhydrazinecarbothioamide | Methyl group instead of ethyl | More polar due to additional methyl group |
| Phenylhydrazinecarbothioamide | Phenyl ring attached to hydrazine | Increased stability and potential for aromatic interactions |
| 1-Methylhydrazine-1-carbothioamide | Methyl substitution at nitrogen | Different reactivity patterns compared to ethyl derivative |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity:
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Properties:
-
Complex Formation with Metal Ions:
- Studies have also focused on the interactions between this compound and divalent metal ions such as copper and zinc. These interactions are significant for developing chemosensors capable of detecting metal ions in biological systems .
Properties
CAS No. |
21149-57-5 |
|---|---|
Molecular Formula |
C3H9N3S |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
1-amino-1-ethylthiourea |
InChI |
InChI=1S/C3H9N3S/c1-2-6(5)3(4)7/h2,5H2,1H3,(H2,4,7) |
InChI Key |
XVMFARGXMVBCLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=S)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















